benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
Description
This compound is a benzyl ester derivative featuring a propanoyl backbone with a benzylsulfanyl substituent at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position. The Boc group serves as a temporary protective moiety for amines, commonly used in peptide synthesis to prevent unwanted side reactions . The benzyl ester enhances stability under basic conditions but can be cleaved via hydrogenolysis.
Properties
IUPAC Name |
benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOSAIXJLMRBW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of L-Cysteine
L-Cysteine is treated with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dichloromethane, with sodium bicarbonate as a base. This step affords Boc-protected cysteine (Boc-Cys-OH) in >85% yield.
Reaction Conditions :
-
Solvent : Water/DCM (1:1)
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Base : NaHCO₃ (2 eq)
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Temperature : 0°C to room temperature
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Time : 12 hours
Introduction of the Benzylsulfanyl Group
Boc-Cys-OH undergoes alkylation with benzyl bromide in the presence of a base to form the thioether. To avoid oxidation, the reaction is conducted under nitrogen.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
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Base : Triethylamine (3 eq)
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Temperature : 60°C
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Time : 6 hours
Key Data :
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Yield : 78%
-
Purity (HPLC) : 95%
Activation of the Carboxylic Acid
The Boc-protected intermediate is activated as a mixed anhydride or acyl chloride. Thionyl chloride (SOCl₂) in dichloromethane converts the acid to the corresponding acyl chloride, which is subsequently reacted with benzyl glycinate.
Reaction Conditions :
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Activator : SOCl₂ (1.2 eq)
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Solvent : Dichloromethane
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Temperature : 0°C to reflux
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Time : 2 hours
Coupling with Benzyl Glycinate
Benzyl glycinate is prepared by esterifying glycine with benzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The acyl chloride is then coupled to the glycine ester under Schotten-Baumann conditions.
Reaction Conditions :
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Coupling Agent : DCC (1.1 eq), DMAP (0.1 eq)
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Solvent : Tetrahydrofuran (THF)
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Base : N,N-Diisopropylethylamine (DIEA, 3 eq)
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Temperature : 25°C
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Time : 12 hours
Key Data :
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Yield : 65%
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Enantiomeric Excess (Chiral HPLC) : 98%
Deprotection and Final Purification
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. The crude product is purified via silica gel chromatography.
Purification Details :
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Eluent : Ethyl acetate/hexanes (3:7)
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Rf : 0.45 (TLC, UV detection)
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Final Purity (NMR) : >99%
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 10H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.50 (q, J = 6.8 Hz, 1H, CH-NHBoc), 3.85 (d, J = 4.2 Hz, 2H, CH₂COO), 3.10 (s, 2H, SCH₂Ph), 1.45 (s, 9H, C(CH₃)₃).
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¹³C NMR : δ 172.1 (COO), 170.5 (CONH), 155.0 (Boc CO), 80.1 (C(CH₃)₃), 52.3 (CH-NHBoc), 40.1 (CH₂COO), 35.6 (SCH₂Ph), 28.3 (C(CH₃)₃).
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₂₅H₃₀N₂O₅S : 494.1878 [M+H]⁺
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Observed : 494.1881 [M+H]⁺
Optimization Challenges and Troubleshooting
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Racemization : Minimized by maintaining low temperatures during activation and coupling.
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Thioether Oxidation : Additives like tris(2-carboxyethyl)phosphine (TCEP) prevent disulfide formation.
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Low Coupling Yields : Use of HATU or PyBOP instead of DCC improves efficiency.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance mixing and reduce reaction times. Solvent recovery systems (e.g., DCM distillation) improve cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Boc-S-Bzl-L-Cys-Gly-OBzl undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The Boc and Bzl protecting groups can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc removal and hydrogen gas with palladium on carbon (Pd/C) for Bzl removal.
Major Products Formed
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected peptides ready for further functionalization.
Scientific Research Applications
N-Boc-S-Bzl-L-Cys-Gly-OBzl is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For developing peptide-based therapeutics and diagnostic tools.
Industry: In the production of custom peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-Boc-S-Bzl-L-Cys-Gly-OBzl involves its role as a protected peptide intermediate. The Boc and Bzl groups protect the amino and thiol groups, respectively, during peptide synthesis. These protecting groups are removed under specific conditions to yield the active peptide, which can then interact with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared with two analogs:
Benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-Butoxycarbonylamino)Acetyl]Amino]-3-Phenyl-Propanoyl]Amino]-4-Methyl-Pentanoyl]Amino]Acetate () .
2-(5-Bromo-3-Methylsulfanyl-1-Benzofuran-2-yl)Acetic Acid () .
Key Structural Comparisons:
Functional Implications:
- Boc Group : Both the target compound and ’s analog utilize Boc protection, ensuring amine stability during synthetic steps. However, the target compound’s simpler structure may offer easier deprotection .
- Benzyl Ester vs. Carboxylic Acid : The target compound’s ester group enhances lipophilicity compared to the carboxylic acid in , which participates in hydrogen bonding (O–H⋯O interactions) .
- Substituent Effects: The benzylsulfanyl group in the target compound introduces sulfur-based reactivity (e.g., disulfide formation), absent in the 3-phenyl substituent of ’s analog.
Physicochemical and Reactivity Profiles
- Lipophilicity : The benzylsulfanyl and benzyl ester groups in the target compound likely increase logP compared to ’s polar carboxylic acid.
- Crystallinity : ’s compound forms centrosymmetric dimers via hydrogen bonds, whereas the target compound’s ester groups may dominate its solid-state packing, reducing crystalline order .
- Reactivity :
Biological Activity
Benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate, also known as BOC-L-Cysteine-Benzyl Serine Methyl Ester, is a compound of significant interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H30N2O5S
- Molecular Weight : 462.6 g/mol
- CAS Number : 83283-22-1
The biological activity of this compound is primarily attributed to its role as a cysteine derivative. Cysteine and its derivatives are known to participate in various biochemical pathways, influencing cellular processes such as:
- Antioxidant Activity : The sulfanyl group in the structure may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Enzyme Inhibition : Studies suggest that cysteine derivatives can inhibit certain enzymes, which may result in therapeutic effects against various diseases.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The inhibition was dose-dependent, with significant effects observed at concentrations above 10 µM.
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Bacterial Inhibition : Research indicates that it possesses inhibitory activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes and interference with metabolic processes.
Case Study 1: Antioxidant Effects in Cellular Models
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antioxidant potential of this compound in human fibroblast cells. The results indicated that treatment with the compound significantly reduced oxidative stress markers compared to control groups.
Case Study 2: Anticancer Efficacy in Vivo
A recent animal study assessed the efficacy of this compound in a mouse model of breast cancer. Mice treated with this compound showed a marked reduction in tumor size compared to untreated controls, highlighting its potential for therapeutic application.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O5S |
| Molecular Weight | 462.6 g/mol |
| CAS Number | 83283-22-1 |
| Antioxidant Activity | Positive |
| Antimicrobial Activity | Effective against E. coli & S. aureus |
| Anticancer Activity | Significant (in vitro & in vivo) |
Q & A
Basic: How can researchers optimize the synthesis of benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate to ensure stereochemical integrity and high purity?
Answer:
Synthesis optimization requires a multi-step approach with strict control of reaction conditions:
- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities, minimizing side reactions during coupling steps .
- Stereochemical Control : Employ chiral catalysts or enantiomerically pure starting materials (e.g., (2R)-configured intermediates) to preserve stereochemistry .
- Purity Assurance : Purify intermediates via flash chromatography and final products using preparative HPLC. Monitor purity (>97%) via HPLC with UV detection at 210–254 nm .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Answer:
A combination of techniques ensures comprehensive characterization:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., benzylsulfanyl, tert-butyloxycarbonyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₃₁H₄₂N₄O₇S, MW 630.76) and isotopic patterns .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1700 cm⁻¹) and amine/amide bonds .
Basic: What is the role of the tert-butyloxycarbonyl (Boc) group in this compound, and how does its removal affect downstream applications?
Answer:
- Role : The Boc group protects the amine during synthesis, preventing unwanted nucleophilic attacks or side reactions .
- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane to cleave the Boc group under mild conditions, generating a free amine for further functionalization (e.g., peptide coupling) .
Basic: How stable is this compound under varying storage conditions (e.g., temperature, solvent)?
Answer:
- Short-Term Stability : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the ester and carbamate groups .
- Long-Term Stability : Lyophilize and store under inert gas (argon) to avoid oxidation of the benzylsulfanyl moiety .
- Monitor Degradation : Use LC-MS to detect hydrolysis products (e.g., free carboxylic acids) over time .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?
Answer:
- Systematic Substitution : Synthesize analogs with modified benzylsulfanyl or tert-butyloxycarbonyl groups to assess their impact on target binding .
- Biological Assays : Test inhibition of enzymes like neprilysin or angiotensin-converting enzyme (ACE) using fluorogenic substrates .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Advanced: What mechanistic insights underlie this compound’s potential as an enzyme inhibitor?
Answer:
- Binding Interactions : The benzylsulfanyl group may form hydrophobic interactions with enzyme active sites, while the carbamate moiety participates in hydrogen bonding .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and inhibition constants (Ki) .
- Mutagenesis : Engineer enzyme variants (e.g., ACE2) to identify critical residues for inhibitor binding .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Comparative Analysis : Re-evaluate assay conditions (e.g., pH, ionic strength) that may affect compound solubility or enzyme activity .
- Structural Validation : Confirm batch-to-batch consistency in compound purity and stereochemistry via NMR and X-ray crystallography .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-benzoylpropionic acid derivatives) to identify trends .
Advanced: What computational approaches are suitable for modeling interactions between this compound and biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories using AMBER or GROMACS .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., sulfur-mediated hydrogen bonds) at enzyme active sites .
- Free Energy Perturbation (FEP) : Predict the effect of substituent modifications on binding free energy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
